molecular formula C8H15NO3 B1581121 4-Morpholinepropanoic acid, methyl ester CAS No. 33611-43-7

4-Morpholinepropanoic acid, methyl ester

Cat. No. B1581121
CAS RN: 33611-43-7
M. Wt: 173.21 g/mol
InChI Key: YMSLLIGKMYXCPK-UHFFFAOYSA-N
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Description

4-Morpholinepropanoic acid, methyl ester is a chemical compound with the formula C8H15NO3 and a molecular weight of 173.2096 . It is also known by its CAS Registry Number: 33611-43-7 .


Molecular Structure Analysis

The molecular structure of 4-Morpholinepropanoic acid, methyl ester consists of a morpholine ring attached to a propanoic acid group through a carbon-carbon bond . The propanoic acid group is esterified, meaning it has a -COOCH3 group instead of the -COOH group found in carboxylic acids .

Scientific Research Applications

Synthesis Applications

  • Homologs of Morpholin-3-one and 1,4-Dioxan-2-one Synthesis : Methyl esters of 4-furyl-3-oxapropanecarboxylic acids are hydrogenated to obtain esters of 5-oxo-3-oxapentanecarboxylic acids. These are then converted into homologs of morpholin-3-one and by reduction into homologs of 1,4-dioxan-2-one (S. N. Khar'kov et al., 1968).

  • (E)-4-morpholine-2-butenoic acid hydrochloride Synthesis : Starting from morpholine and 4-bromo-2-butenoic acid methyl ester, (E)-4-morpholine-2-butenoic acid hydrochloride is synthesized, indicating potential for various chemical syntheses (Qiu Fang-li, 2012).

  • Prodrug Development : Novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid are synthesized for potential use in topical drug delivery, highlighting the role of morpholine derivatives in developing prodrugs (J. Rautio et al., 2000).

Chemical Research and Development

  • Fmoc-protected morpholine-3-carboxylic acid Synthesis : A method is developed for synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating applications in peptidomimetic chemistry (Filippo Sladojevich et al., 2007).

  • Tetrahydropyrimidin-2-thiones Synthesis : Morpholine esters are used in the synthesis of functionalized tetrahydropyrimidin-2-thiones, showing morpholine's role in creating novel compounds with potential applications (Zhenming Liu et al., 2014).

  • Methylenebis(Alkyl Hydrogen Phosphonates) Synthesis : Morpholine is used in preparing methylenebis(alkyl hydrogen phosphonates), indicating its role in the synthesis of compounds with potential therapeutic applications (G. V. Reddy et al., 2004).

  • Biodiesel Synthesis Catalyst : Morpholine basic ionic liquid, synthesized from N-methyl morpholine, is used to catalyze the transesterification of soybean oil with methanol to biodiesel, showcasing its application in biofuel production (Lulu Wang et al., 2016).

properties

IUPAC Name

methyl 3-morpholin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSLLIGKMYXCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067775
Record name 4-Morpholinepropanoic acid, methyl ester
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Morpholinepropanoic acid, methyl ester

CAS RN

33611-43-7
Record name Methyl 3-morpholinopropionate
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Record name 4-Morpholinepropanoic acid, methyl ester
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Record name 33611-43-7
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Record name 4-Morpholinepropanoic acid, methyl ester
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Record name 4-Morpholinepropanoic acid, methyl ester
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Record name Methyl 4-morpholinepropionate
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Record name 4-MORPHOLINEPROPANOIC ACID, METHYL ESTER
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Synthesis routes and methods

Procedure details

A solution of 4.9 ml (56 mmol) of morpholine in 50 ml of dichloromethane was treated dropwise with 5.0 ml (56 mmol) of methyl acrylate. The resulting solution was allowed to stand at ambient temperature for 3 days, after which it was concentrated in vacuo to an oil. Chromatography on silica gel using 0.5% methanol/2% isopropylamine in chloroform provided 9.54 g (99%) of the desired compound as a colorless liquid.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com
M Xu, H Hu, F Yang, Y Yang, L Jiang, H Tang… - Journal of analytical and …, 2018 - Elsevier
Molten salt owning large specific heat capacity and thermal conductivity coefficient is a promising reaction medium for catalytic pyrolysis/gasification of biomass waste. The …
Number of citations: 25 www.sciencedirect.com

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